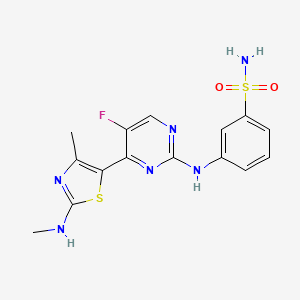
DAPK1-IN-6d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAPK1-IN-6d is the first selective inhibitor of DAPK1.
Wissenschaftliche Forschungsanwendungen
Role in Apoptosis and Autophagy
- DAPK1 (Death-Associated Protein Kinase 1) is significant in apoptosis and autophagy regulation. It is a serine/threonine kinase with tumor-suppressive functions and influences various cellular processes. The gain and loss of function of DAPK1 are linked to cancer and neurodegenerative diseases respectively. Mechanistic studies have enhanced our understanding of DAPK1-mediated autophagy/apoptosis (Singh, Ravanan, & Talwar, 2016).
Inhibition and Anti-Proliferative Activities
- Aryl carboxamide derivatives as DAPK1 inhibitors show promising anti-proliferative activities against various cancer cell lines. A specific derivative, isonicotinamide 4q, demonstrated significant DAPK1 inhibitory capacity with substantial activity against leukemia and breast cancer (Elkamhawy et al., 2022).
Interaction with Natural Flavonoids
- DAPK1 binds with natural flavonoids, offering insights into developing specific inhibitors. Morin, among the flavonoids tested, showed the highest binding affinity, providing a potential pathway for designing selective DAPK1 inhibitors (Yokoyama, Kosaka, & Mizuguchi, 2015).
Implications in Parkinson's Disease
- In Parkinson's disease (PD), DAPK1 is posttranscriptionally regulated by a reduction in microRNA-26a, causing synucleinopathy and dopaminergic neuron degeneration. This finding highlights DAPK1's role in PD pathogenesis and offers a potential therapeutic target (Su et al., 2019).
DAPK1 in Cancer
- The repression of DAPK1 is observed in acute myeloid leukemia (AML) with Flt3ITD mutations. Flt3ITD promotes a noncanonical pathway to suppress DAPK1, indicating its role in AML progression and potential as a therapeutic target (Shanmugam et al., 2011).
Methylation and Cancer Risk
- DAPK1 promoter methylation is significantly associated with increased cervical cancer risk. This epigenetic marker might have value in early detection and prognosis prediction in cancer patients (Agodi et al., 2015).
Significance in Neuronal Apoptosis
- DAPK1 plays a crucial role in neuronal apoptosis, especially in conditions like ischemia reperfusion. The DAPK1-ERK signal is a significant pathway contributing to neuronal apoptosis, suggesting a potential therapeutic target against stroke (Xiong et al., 2018).
Therapeutic Potential in Alzheimer's Disease
- DAPK1 is implicated in the pathogenesis of Alzheimer's disease (AD). Manipulating DAPK1 activity/expression could be a promising therapeutic approach for treating AD (Chen, Zhou, & Lee, 2019).
Development of DAPK1 Inhibitors
- A small-molecule inhibitor targeting DAPK1 shows potential for stroke treatment, given DAPK1's association with N-methyl-d-aspartate receptor-mediated excitotoxicity (Wilbek et al., 2014).
Role in Breast Cancer
- DAPK1's expression is frequently lost in breast cancer. Evaluating its methylation status and expression can help understand breast cancer development and progression (Asia et al., 2019).
Eigenschaften
Produktname |
DAPK1-IN-6d |
|---|---|
Molekularformel |
C22H22N4O |
Molekulargewicht |
358.45 |
IUPAC-Name |
6-(Benzyloxy)-9-(tert-butyl)-8-phenyl-9H-purine |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI-Schlüssel |
SWFLESJYTXCHFZ-UHFFFAOYSA-N |
SMILES |
CC(N1C(C2=CC=CC=C2)=NC3=C(OCC4=CC=CC=C4)N=CN=C13)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ASIMJ27; ASIMJ 27; ASIMJ-27; DAPK1 IN-6d; DAPK1-IN 6d; DAPK1-IN-6d; DAPK1 IN 6d |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



